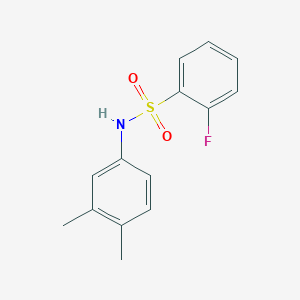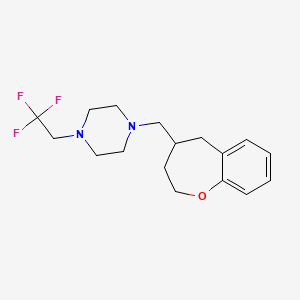![molecular formula C20H24N4O3 B5508805 5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)
5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This section focuses on the background and relevance of compounds structurally similar to "5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole". Compounds with indole cores and pyrazole moieties often exhibit significant biological activities and are subjects of synthetic chemistry research due to their complex molecular architecture and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of complex molecules like "this compound" typically involves multi-step reactions, including ring closure, functional group transformations, and cyclization reactions. For instance, compounds with pyrazole and indole units are synthesized through reactions that may involve nucleophilic substitution, ring closure under specific conditions, and subsequent functionalization (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods and theoretical calculations. Studies often employ techniques like NMR, IR spectroscopy, and X-ray crystallography for structural elucidation. Density Functional Theory (DFT) calculations may also be used to predict molecular geometries, electronic structures, and properties (Gumus et al., 2018).
Applications De Recherche Scientifique
Nucleophilic Reactivities of Indoles
Indole compounds, including variations such as 5-methoxyindoles, exhibit significant nucleophilic reactivities, which are crucial in synthetic chemistry for constructing complex molecules. The kinetics of coupling reactions involving indoles with electrophilic partners have been studied to understand their reactivity patterns. These reactions are foundational for developing synthetic methodologies that can be applied to produce a wide range of indole derivatives, including those with specific substitutions that have potential applications in pharmaceuticals and materials science (Lakhdar et al., 2006).
Synthesis of γ-Carboline Derivatives
The synthesis of γ-carboline derivatives, which are of interest due to their biological activities, has been explored using methodologies based on 1-hydroxyindole chemistry. These synthetic routes enable the production of various carboline derivatives with potential applications in drug discovery and development, highlighting the importance of indole chemistry in medicinal chemistry (Somei et al., 1998).
Indole-2-Acetic Acid Methyl Esters
Indole-2-acetic acid methyl esters, including derivatives of 5-methoxyindole, are important intermediates in organic synthesis. These compounds serve as key building blocks in the synthesis of various biologically active molecules, demonstrating the versatility of indole derivativesin synthetic organic chemistry. The detailed synthesis procedures and intermediate steps provide a framework for creating a diverse array of indole-based compounds with potential applications in agriculture, pharmaceuticals, and material science (Modi et al., 2003).
Pyrrolo[1,2-a]indole Derivatives
The rearrangement of spiro[2H-1-benzopyran-2,2'-[2H]indoles] into pyrrolo[1,2-a]indole derivatives underlines the chemical versatility and reactivity of indole compounds. These derivatives are of interest due to their potential pharmacological activities. The ability to generate complex fused ring systems from relatively simple indole precursors showcases the strategic utility of indole chemistry in the design and synthesis of novel bioactive molecules (Martynaitis et al., 2002).
Corrosion Inhibition Performance
Indole derivatives, including pyranopyrazole compounds, have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. This application demonstrates the potential of indole derivatives in industrial applications, particularly in the protection of metals from corrosion. Such studies contribute to the development of more effective and environmentally friendly corrosion inhibitors, underscoring the significance of indole chemistry beyond the pharmaceutical and biochemical domains (Yadav et al., 2016).
Propriétés
IUPAC Name |
(5-methoxy-1-methylindol-2-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-22-18-6-5-16(26-2)11-15(18)12-19(22)20(25)23-8-4-10-27-17(13-23)14-24-9-3-7-21-24/h3,5-7,9,11-12,17H,4,8,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWKZZLZVQLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCCOC(C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)
![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)
![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)
![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)
![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)